1-[(2-Nitrophenyl)methyl]piperidin-4-ol
Overview
Description
1-[(2-Nitrophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The specific structure of this compound includes a piperidine ring substituted with a hydroxyl group at the 4-position and a 2-nitrophenylmethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions.
Attachment of the 2-Nitrophenylmethyl Group: The 2-nitrophenylmethyl group can be attached to the piperidine ring through nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Formation of 1-[(2-Nitrophenyl)methyl]piperidin-4-one.
Reduction: Formation of 1-[(2-Aminophenyl)methyl]piperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methyl-4-nitrophenyl)methyl]piperidin-4-ol: Similar structure with a methyl group instead of a hydrogen at the 2-position.
1-[(2-Chlorophenyl)methyl]piperidin-4-ol: Similar structure with a chlorine atom instead of a nitro group at the 2-position.
Uniqueness
1-[(2-Nitrophenyl)methyl]piperidin-4-ol is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical interactions .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-5-7-13(8-6-11)9-10-3-1-2-4-12(10)14(16)17/h1-4,11,15H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNTDKLJQABLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278298 | |
Record name | 1-[(2-Nitrophenyl)methyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184921-10-6 | |
Record name | 1-[(2-Nitrophenyl)methyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184921-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Nitrophenyl)methyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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